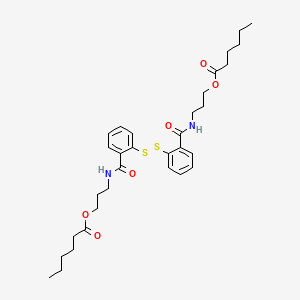
Hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hexanoic acid moiety linked to a dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester group, which imparts distinctive chemical and physical characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of hexanoic acid with a suitable reagent to form an activated ester intermediate. This can be achieved using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions.
Coupling Reaction: The activated ester intermediate is then reacted with 2,1-phenylenecarbonylimino-3,1-propanediyl dithiol to form the desired ester compound. This step often requires the presence of a base such as triethylamine to facilitate the coupling reaction.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis: Utilizing large reactors to carry out the coupling reactions under controlled temperature and pressure conditions.
Automated Purification: Employing automated chromatography systems for efficient purification.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, alcohols, or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted esters or amides
科学的研究の応用
Hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein interactions and enzyme activities.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester involves its interaction with molecular targets through its ester and dithio functionalities. These interactions can modulate various biochemical pathways, including:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Protein Modification: It can modify proteins through thiol-disulfide exchange reactions, affecting their function and stability.
Signal Transduction: The compound may influence cellular signaling pathways by interacting with key signaling molecules.
類似化合物との比較
Hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester can be compared with other similar compounds, such as:
Hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) diheptanoate: Similar structure but with different ester groups, leading to variations in chemical reactivity and applications.
Hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) diethyl ester:
Hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) dimethyl ester: Smaller ester groups may affect the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific ester and dithio functionalities, which confer distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
88848-50-4 |
|---|---|
分子式 |
C32H44N2O6S2 |
分子量 |
616.8 g/mol |
IUPAC名 |
3-[[2-[[2-(3-hexanoyloxypropylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]propyl hexanoate |
InChI |
InChI=1S/C32H44N2O6S2/c1-3-5-7-19-29(35)39-23-13-21-33-31(37)25-15-9-11-17-27(25)41-42-28-18-12-10-16-26(28)32(38)34-22-14-24-40-30(36)20-8-6-4-2/h9-12,15-18H,3-8,13-14,19-24H2,1-2H3,(H,33,37)(H,34,38) |
InChIキー |
FEQZRWCLMFZYFZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)OCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCOC(=O)CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


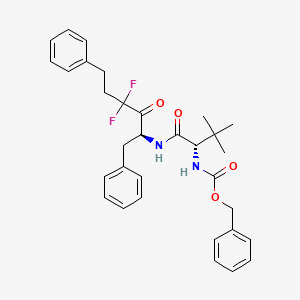

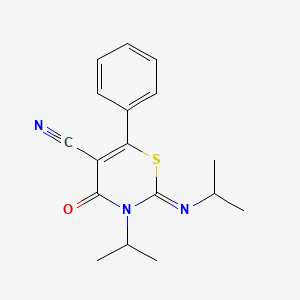
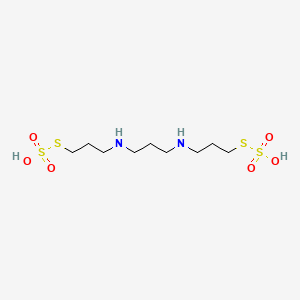
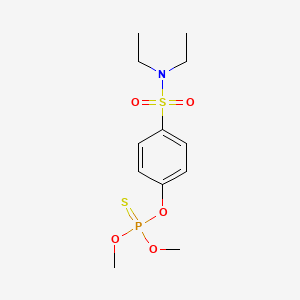

![1-[(3-Oxo-1lambda3,2-benziodoxol-1-yl)oxy]-1lambda3,2-benziodoxol-3-one](/img/structure/B12803759.png)
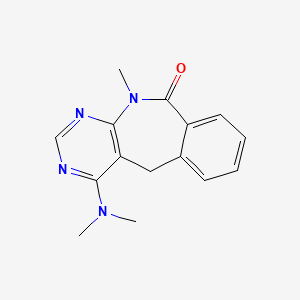
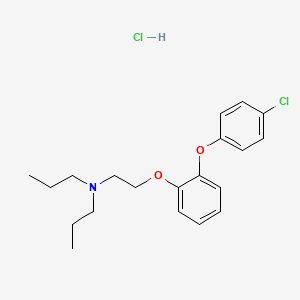
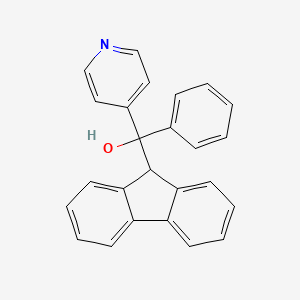
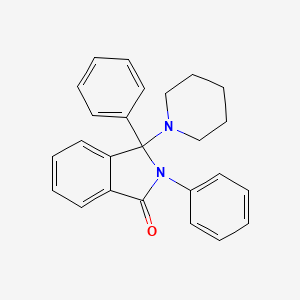

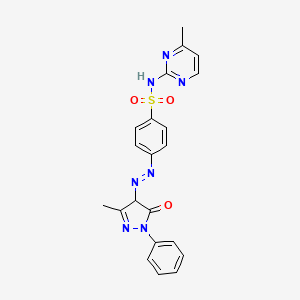
![[2-(Hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenyl] 1-hydroxynaphthalene-2-carboxylate](/img/structure/B12803798.png)
